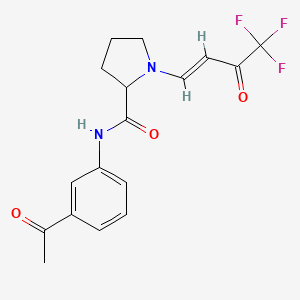

(E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3/c1-11(23)12-4-2-5-13(10-12)21-16(25)14-6-3-8-22(14)9-7-15(24)17(18,19)20/h2,4-5,7,9-10,14H,3,6,8H2,1H3,(H,21,25)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIJSPCBIDVVHR-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a pyrrolidine ring, an acetylphenyl group, and a trifluorinated enone moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluorinated enone moiety is known to enhance reactivity towards nucleophiles, potentially leading to the modulation of enzymatic activities and signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with similar structural features showed significant tumor cell cytotoxicity in vitro .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF7 | 10 |

| This compound | A549 | TBD |

Antimicrobial Activity

Preliminary tests suggest potential antimicrobial properties against certain bacterial strains. The presence of the acetyl and trifluoromethyl groups may enhance membrane permeability and disrupt microbial cell integrity. Further studies are necessary to quantify these effects.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on human tumor cell lines. The results indicated that compounds with similar structural motifs displayed selective toxicity towards cancer cells without significantly affecting normal cells .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes. The study found that it could inhibit urease activity in vitro, suggesting a potential application in treating infections caused by urease-producing pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Acetyl Group | Removal | Decreased cytotoxicity |

| Trifluoromethyl Group | Replacement with methyl | Reduced enzyme inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes data from structurally related pyrrolidine-2-carboxamide derivatives (–6, 7), highlighting key differences in substituents, purity, spectral properties, and stereochemical configurations:

Key Findings:

Substituent Impact on Purity and Stability: Compounds with branched aminoacyl groups (e.g., L-valyl in 7a) exhibit high purity (99%) despite rotameric complexity in NMR spectra . The target compound’s 3-acetylphenyl group may similarly enhance stability but could introduce steric hindrance affecting synthetic yield. In contrast, compounds with flexible alkyl chains (e.g., Example 157) prioritize stereochemical control (2S,4R configuration) over rotameric simplicity .

Spectral and Stereochemical Features: The presence of rotamers in Compounds 7a and 7t leads to extra NMR peaks, suggesting dynamic conformational exchange in solution . The target compound’s rigid (E)-enone system may reduce such effects. Patent derivatives (Examples 3, 157) emphasize (2S,4R) configurations to optimize interactions with biological targets, a strategy absent in the target compound’s design .

Optical Activity: Compound 7t shows positive optical rotation (+24.8°), while 7a exhibits negative rotation (−102°), correlating with their distinct chiral centers.

Aryl substituents (e.g., 4-ethoxyphenyl vs. 3-acetylphenyl) modulate solubility and bioavailability. The acetyl group in the target compound may improve membrane permeability relative to ethoxy or thiazolyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.